Cas no 1090983-06-4 (5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide)

5,6-Dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine core substituted with dichloro groups at the 5 and 6 positions, coupled with a carboxamide linkage to a 5-acetamido-2-fluorophenyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The dichloro and fluoro substituents enhance electrophilic reactivity and metabolic stability, while the acetamido group offers a site for further derivatization. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and development, where precise molecular modifications are critical.
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide structure
1090983-06-4 structure
Product name:5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
CAS No:1090983-06-4
MF:C14H10Cl2FN3O2
MW:342.152504444122
CID:5681834
PubChem ID:25665344

5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS034107827
    • 1090983-06-4
    • 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
    • EN300-26593267
    • Z297320736
    • Inchi: 1S/C14H10Cl2FN3O2/c1-7(21)19-9-2-3-11(17)12(5-9)20-14(22)8-4-10(15)13(16)18-6-8/h2-6H,1H3,(H,19,21)(H,20,22)
    • InChI Key: WFZOGOZGCLVNOX-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(NC1=C(C=CC(=C1)NC(C)=O)F)=O)Cl

Computed Properties

  • Exact Mass: 341.0134101g/mol
  • Monoisotopic Mass: 341.0134101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 2.6

5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593267-2.5g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26593267-5g
1090983-06-4 90%
5g
$1821.0 2023-09-13
Enamine
EN300-26593267-1g
1090983-06-4 90%
1g
$628.0 2023-09-13
Enamine
EN300-26593267-10g
1090983-06-4 90%
10g
$2701.0 2023-09-13
Enamine
EN300-26593267-0.25g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26593267-0.1g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26593267-0.5g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26593267-5.0g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26593267-10.0g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26593267-0.05g
5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide
1090983-06-4 95.0%
0.05g
$528.0 2025-03-20

Additional information on 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide

5,6-Dichloro-N-(5-Acetamido-2-Fluorophenyl)pyridine-3-Carboxamide: A Comprehensive Overview

5,6-Dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide (CAS No. 1090983-06-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the pyridine carboxamide class and is characterized by its unique structural features, including the presence of dichloro and fluoro substituents. These functional groups contribute to its distinct chemical properties and potential biological activities.

The structure of 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide consists of a pyridine ring with a carboxamide group attached at the 3-position. The 5-acetamido-2-fluorophenyl substituent is attached to the nitrogen atom of the carboxamide group. The dichloro substituents on the pyridine ring enhance the compound's lipophilicity, which can influence its pharmacokinetic properties and cellular permeability. The fluoro substituent on the phenyl ring further modulates its electronic properties, potentially affecting its binding affinity to biological targets.

Recent research has focused on the potential therapeutic applications of 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide. Studies have shown that this compound exhibits promising antimicrobial and antiviral activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, preliminary data suggest that it may have antiviral activity against certain RNA viruses, making it a potential candidate for further development in antiviral therapeutics.

In the context of drug discovery, 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide has been evaluated for its ability to modulate specific biological pathways. One notable area of interest is its interaction with enzymes involved in metabolic processes. Research has indicated that this compound can inhibit key enzymes in the glycolytic pathway, which could have implications for treating metabolic disorders such as diabetes and obesity. Moreover, its ability to modulate enzyme activity may also make it useful in cancer therapy, where targeting metabolic pathways is an emerging strategy.

The pharmacokinetic properties of 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide have also been investigated. Studies have shown that it has favorable oral bioavailability and a moderate half-life, which are important considerations for drug development. However, further research is needed to optimize these properties and ensure that the compound can be effectively delivered to target tissues without causing significant side effects.

In terms of toxicity, initial assessments suggest that 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide has a relatively low toxicity profile. Preclinical studies in animal models have not reported any major adverse effects at therapeutic doses. However, comprehensive toxicological evaluations are ongoing to ensure its safety for human use.

The synthesis of 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide involves several steps and can be achieved through various synthetic routes. One common approach involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with an appropriate amine derivative under suitable conditions. The synthesis process is well-documented in the literature and can be adapted to large-scale production if necessary.

In conclusion, 5,6-dichloro-N-(5-acetamido-2-fluorophenyl)pyridine-3-carboxamide (CAS No. 1090983-06-4) is a promising compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential and address any challenges related to its pharmacological profile and safety.

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